![molecular formula C10H12F3NO B13025860 (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a difluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the difluoromethyl-substituted phenyl ring. This can be achieved through various fluorination techniques, such as the use of difluoromethylating agents like difluoromethyl bromide or difluoromethyl sulfone .
-
Formation of the Amino Alcohol: : The next step involves the introduction of the amino and hydroxyl groups. This can be done through a series of reactions, including nucleophilic substitution and reduction. For example, the difluoromethyl-substituted phenyl ring can undergo a nucleophilic substitution with an appropriate amine, followed by reduction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: : The compound can be reduced to modify the functional groups. For instance, the amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂), nucleophiles (amines, alcohols).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with enzymes and proteins. Its chiral nature makes it a valuable tool for studying stereochemistry and enzyme selectivity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site. The compound’s chiral nature also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-[4-(trifluoromethyl)-3-fluorophenyl]propan-1-OL: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3S)-3-Amino-3-[4-(methyl)-3-fluorophenyl]propan-1-OL: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL imparts unique properties, such as increased stability and enhanced binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(9(14)3-4-15)1-2-7(8)10(12)13/h1-2,5,9-10,15H,3-4,14H2/t9-/m0/s1 |
InChI Key |
XCEWKKRNJSIGKQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)F)C(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
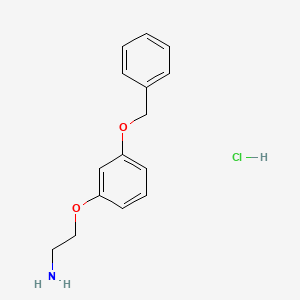
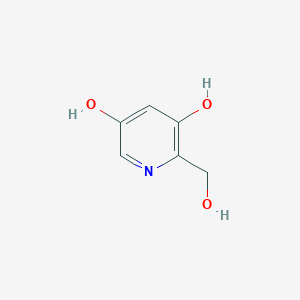
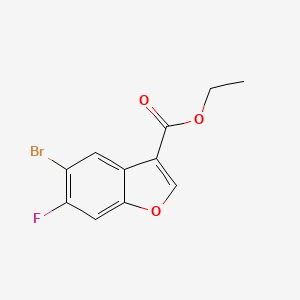
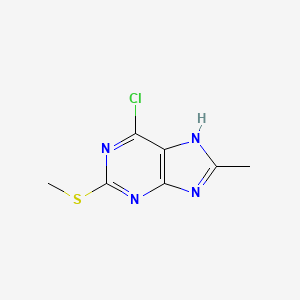
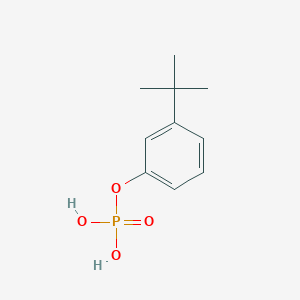
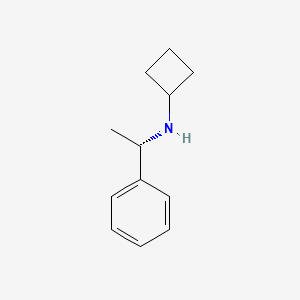
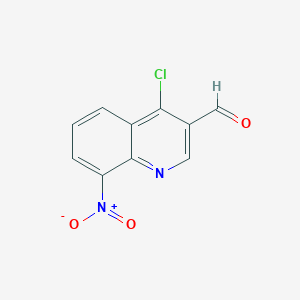

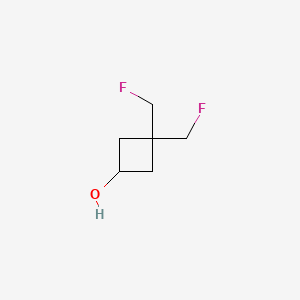

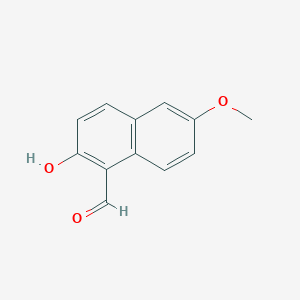
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
